3-Bromo-2,4-difluorobenzyl bromide
Description
Significance of Benzyl (B1604629) Halides in Organic Synthesis
Benzyl halides, including benzyl bromide, are frequently used in organic synthesis. iarc.frwikipedia.org They are valuable for adding a benzyl group to various molecules, a process known as benzylation. wikipedia.org This is often done to protect alcohols and carboxylic acids during a chemical reaction. iarc.frwikipedia.org The benzyl group can later be removed, restoring the original functional group. Benzyl bromide is synthesized by the bromination of toluene (B28343) in a reaction that involves free radicals. wikipedia.org While benzyl bromide is a primary halide, it can undergo SN1 substitution reactions almost as quickly as a tertiary halide. pearson.comquora.com This is because the resulting benzyl carbocation is stabilized by resonance. quora.com
Strategic Importance of Polyhalogenated Aromatic Systems
Polyhalogenated aromatic systems, which are aromatic compounds containing multiple halogen atoms, are significant in various areas of chemistry. Aromatic compounds are broadly used in drug development due to their stable structure and the relative ease with which they can be modified. nih.govfastercapital.com The presence of multiple halogens can influence a molecule's properties, such as its ability to interact with biological targets. fastercapital.com
Polycyclic aromatic hydrocarbons (PAHs), which consist of multiple fused aromatic rings, are another important class of polyhalogenated aromatic systems. nih.govwikipedia.org Some PAHs have shown potential as anticancer agents due to their ability to intercalate with DNA. nih.gov The specific arrangement of the rings and any attached groups affects the compound's properties and potential biological activity. wikipedia.org
Positioning of 3-Bromo-2,4-difluorobenzyl bromide within Contemporary Organic Chemistry Research
This compound is a specialized reagent used in organic synthesis. It belongs to the class of fluorinated building blocks, which are important for creating new pharmaceutical and agrochemical products. americanelements.com The presence of bromine and two fluorine atoms on the benzene (B151609) ring makes it a versatile starting material for creating more complex molecules. For instance, its isomers, like 2,4-difluorobenzyl bromide, have been used in the synthesis of novel 1,2,4-triazolium derivatives and 1,5-biaryl pyrrole (B145914) EP1 receptor antagonists. sigmaaldrich.comsigmaaldrich.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C7H4Br2F2 uni.lusynquestlabs.com |
| Molecular Weight | 285.914 g/mol synquestlabs.com |
| CAS Number | 1805583-89-4 synquestlabs.com |
| Purity | 95% synquestlabs.com |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-(bromomethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDGOCNIGNBUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245923 | |
| Record name | Benzene, 2-bromo-4-(bromomethyl)-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805583-89-4 | |
| Record name | Benzene, 2-bromo-4-(bromomethyl)-1,3-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805583-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-bromo-4-(bromomethyl)-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2,4-difluorobenzyl bromide | |
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Synthetic Methodologies for 3 Bromo 2,4 Difluorobenzyl Bromide
Precursor Selection and Initial Functionalization Strategies
The primary and most direct precursor for the synthesis of 3-Bromo-2,4-difluorobenzyl bromide is 3-Bromo-2,4-difluorotoluene . The core strategy involves the selective bromination of the benzylic methyl group of this precursor. The synthesis of 3-Bromo-2,4-difluorotoluene itself is a critical initial step, typically involving the aromatic bromination of a difluorotoluene derivative.
Strategies for synthesizing halogenated toluene (B28343) precursors often involve electrophilic aromatic substitution. For instance, a related compound, 3-bromo-4-fluorotoluene, is prepared by reacting 4-fluorotoluene with bromine in glacial acetic acid, using iodine and iron as catalysts to direct the bromination to the desired position. This method achieves a favorable isomer ratio, yielding up to 70% of the desired 3-bromo-4-fluorotoluene google.com. Such methodologies highlight the importance of catalyst selection in directing the regioselectivity of the initial halogenation step to obtain the correct precursor.
Benzylic Bromination Techniques and Reaction Conditions
The conversion of the methyl group on the 3-Bromo-2,4-difluorotoluene precursor to a bromomethyl group is the key transformation. This is typically achieved through free-radical substitution at the benzylic position, which is activated due to the adjacent aromatic ring stabilizing the radical intermediate libretexts.org.
Radical Halogenation Approaches
The most prevalent method for benzylic bromination is the Wohl-Ziegler reaction . This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, most traditionally carbon tetrachloride (CCl₄). The reaction is initiated by either a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (e.g., UV light) mychemblog.commasterorganicchemistry.comresearchgate.net.
The mechanism proceeds via a free-radical chain reaction mychemblog.com.
Initiation: The initiator (or light) promotes the homolytic cleavage of a small amount of molecular bromine (Br₂), which is present as an impurity in NBS or generated from the reaction of NBS with trace HBr, to form bromine radicals (Br•) libretexts.orgmychemblog.commasterorganicchemistry.com.
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-Bromo-2,4-difluorotoluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ to yield the final product, this compound, and a new bromine radical, which continues the chain mychemblog.com.
Regeneration of Br₂: The HBr produced during propagation reacts with NBS to regenerate the molecular bromine needed for the chain reaction. This keeps the concentration of Br₂ low, which is crucial to prevent competitive electrophilic addition to the aromatic ring mychemblog.comchadsprep.com.
The presence of electron-withdrawing fluorine and bromine atoms on the aromatic ring deactivates it towards electrophilic attack, which aids the selectivity of the benzylic bromination. However, these groups can also slow down the rate of radical formation.
Alternative Benzylic Bromination Protocols
While the Wohl-Ziegler reaction is common, several alternative protocols have been developed to improve safety, efficiency, and environmental friendliness.
H₂O₂-HBr System: An alternative method involves using hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) under illumination. In this system, H₂O₂ oxidizes HBr to generate bromine in situ. This method was successfully used for the preparation of 2,6-difluorobenzyl bromide, reducing costs by avoiding NBS and improving the atom economy as the HBr is part of a reaction cycle google.com.
Elemental Bromine with Light Initiation: Direct bromination using liquid bromine (Br₂) can be effective if initiated photochemically. For example, 2-fluoro-4-bromobenzyl bromide was synthesized by refluxing 2-fluoro-4-bromotoluene while dripping in bromine under UV illumination google.com. This method requires careful control of the bromine addition to avoid over-bromination.
Boron Tribromide (BBr₃): Toluene derivatives can be brominated at the benzylic position using BBr₃ in a solvent like carbon tetrachloride at room temperature. This method offers good yields and selectivity for monobromination under mild conditions bohrium.com.
Electrochemical Methods: Two-phase electrolysis provides a novel approach for side-chain bromination. This technique, using an aqueous solution of sodium bromide, can generate the brominating species electrochemically, leading to high yields and regioselectivity under mild conditions cecri.res.in.
Continuous Flow Photochemistry: Modern approaches utilize continuous flow reactors for photochemical brominations. These systems often generate bromine in situ (e.g., from NaBrO₃/HBr) and allow for precise control over reaction parameters like residence time, temperature, and light intensity, leading to improved yields and safety bohrium.comresearchgate.net.
Purification and Methodological Aspects of Isolation
After the reaction is complete, a multi-step workup and purification procedure is necessary to isolate pure this compound.
Removal of Succinimide: If NBS is used, the solid succinimide byproduct is first removed from the reaction mixture by filtration mychemblog.com.
Aqueous Workup: The filtrate is typically washed sequentially with several aqueous solutions. A wash with water removes any remaining water-soluble impurities. This is often followed by a wash with a mild base, such as a 10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, to neutralize and remove any residual HBr chemicalbook.com. A wash with a reducing agent like sodium bisulfite may also be used to quench any remaining elemental bromine chemicalbook.com.
Drying and Solvent Removal: The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and filtered. The solvent is then removed under reduced pressure using a rotary evaporator.
Final Purification: The crude product obtained after solvent removal is often a mixture containing the desired product, unreacted starting material, and di-brominated byproduct. The final purification is typically achieved by:
Vacuum Distillation: As benzyl (B1604629) bromides can be thermally sensitive, distillation under reduced pressure is the preferred method for purifying liquid products on a larger scale orgsyn.org.
Flash Column Chromatography: For laboratory-scale preparations, purification by flash chromatography on silica gel is highly effective for separating the product from impurities bohrium.com. A non-polar eluent system, such as n-pentane or a hexane/ethyl acetate mixture, is typically used.
Reactivity Profiles and Mechanistic Investigations of 3 Bromo 2,4 Difluorobenzyl Bromide
Nucleophilic Substitution Pathways at the Benzylic Carbon
The benzylic bromide moiety in 3-Bromo-2,4-difluorobenzyl bromide is a primary site for nucleophilic substitution reactions. The reactivity of this site is significantly influenced by the adjacent aromatic ring and its substituents, allowing for competition between SN1 and SN2 pathways.
Cross-Coupling Reactions Involving the Aromatic Bromine and Benzylic Bromine
The presence of two different C-Br bonds allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The aromatic C(sp²)-Br bond and the benzylic C(sp³)-Br bond exhibit different reactivities, which can be exploited to achieve regioselective transformations. In palladium-catalyzed couplings, the relative rate of oxidative addition to the Pd(0) catalyst is the key determinant of selectivity. Generally, the oxidative addition to benzylic halides is faster than to aryl bromides. ionicviper.orguwindsor.ca
Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura and Stille couplings are powerful tools for modifying molecules like this compound.
The Suzuki-Miyaura coupling is a versatile reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide. tcichemicals.com For substrates with multiple halide sites, chemoselectivity is a key consideration. Research on the Suzuki-Miyaura coupling of benzyl (B1604629) halides has shown that they are effective coupling partners. nih.gov In a molecule like this compound, the reaction can theoretically occur at either the benzylic or the aromatic bromide.
The catalytic cycle begins with the oxidative addition of the organic halide to a Pd(0) complex. yonedalabs.com Studies on competitive reactions have shown that oxidative addition is generally faster for C(sp³)-Br bonds in benzylic systems than for C(sp²)-Br bonds in aryl systems. nih.gov This suggests that under carefully controlled conditions, selective coupling at the benzylic position of this compound is highly feasible. By choosing appropriate ligands, bases, and temperatures, one can favor the formation of a diarylmethane derivative while leaving the aromatic bromine intact for subsequent transformations.
Below is an illustrative table of typical conditions for a selective Suzuki-Miyaura coupling at the benzylic position.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Product |
| 1 | Phenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 3-Bromo-2,4-difluorodiphenylmethane |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 90 | 1-(3-Bromo-2,4-difluorobenzyl)-4-methoxybenzene |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 2-((3-Bromo-2,4-difluorobenzyl)methyl)thiophene |
This table is illustrative of general conditions and expected regioselectivity based on literature precedents for similar substrates. nih.gov
The Stille coupling reaction joins an organic halide with an organotin compound (organostannane), also catalyzed by palladium. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, its mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The Stille reaction is known for its tolerance of a wide variety of functional groups. harvard.edu
An illustrative table of conditions for a selective Stille coupling at the benzylic position is provided below.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Expected Product |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 3-Bromo-2,4-difluorodiphenylmethane |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 65 | 4-Bromo-1-(bromomethyl)-2,5-difluorobenzene |
| 3 | 2-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | DMF | 80 | 2-((3-Bromo-2,4-difluorobenzyl)methyl)pyridine |
This table is illustrative of general conditions and expected regioselectivity based on literature precedents for similar substrates. libretexts.orgharvard.edu
Other Catalytic Coupling Methodologies
Beyond the more common palladium-catalyzed reactions, the reactivity of this compound can be extended to a variety of other catalytic coupling methodologies. These reactions offer alternative pathways for the formation of carbon-carbon and carbon-heteroatom bonds, often with unique selectivities and functional group tolerances.
Suzuki-Miyaura Coupling: This versatile cross-coupling reaction involves the use of an organoboron reagent, typically a boronic acid or ester, and a palladium catalyst to form a new carbon-carbon bond. nih.govtcichemicals.com While specific examples with this compound are not extensively documented, the reactivity of similar benzyl halides and aryl bromides is well-established. nih.govnih.gov The reaction generally proceeds under mild conditions and exhibits a broad functional group tolerance, making it a powerful tool in organic synthesis. nih.govnih.gov The general scheme for a Suzuki-Miyaura coupling involving an aryl bromide is shown below.
Reaction Scheme:
Ar-Br + R-B(OR')₂ → Ar-R
Catalyst: Palladium complex (e.g., Pd(PPh₃)₄)
Base: Typically an inorganic base (e.g., K₂CO₃, Cs₂CO₃)
Solvent: A variety of solvents can be used, including toluene, THF, and DMF.
The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.govbeilstein-journals.orgmdpi.com This reaction is a powerful method for the synthesis of substituted alkenes. nih.govbeilstein-journals.org In the context of this compound, the aryl bromide moiety would be the typical reactive site. The general reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to afford the vinylated product. nih.gov
| Catalyst System | Alkene Partner | Base | Solvent | Yield |
| Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | DMF | Good to Excellent |
| PdCl₂(PPh₃)₂ | Acrylate Esters | K₂CO₃ | Acetonitrile | Moderate to Good |
| Pd(dba)₂ | Ethylene | NaOAc | NMP | Variable |
Sonogashira Coupling: This cross-coupling reaction employs a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of substituted alkynes. libretexts.orgorganic-chemistry.orgresearchgate.net The reaction of this compound with a terminal alkyne would be expected to proceed at the aryl bromide position.
Typical Reaction Conditions:
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Copper(I) Co-catalyst: CuI
Base: An amine base such as triethylamine or diisopropylamine
Solvent: THF or DMF
The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-catalyzed methods, often offering different reactivity profiles and the ability to couple a wider range of electrophiles. nih.gov For a substrate like this compound, both the aryl bromide and the benzylic bromide moieties can potentially participate in nickel-catalyzed transformations.
Nickel catalysts are particularly effective in cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reducing agent. rsc.org This approach avoids the pre-formation of organometallic reagents.
Recent advancements have demonstrated the utility of nickel catalysis in the reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides. rsc.org While this compound is a primary benzylic bromide, the principles of activating C-Br bonds with nickel catalysts are transferable. Enantioselective nickel-catalyzed cross-coupling reactions have also been developed for racemic secondary benzyl bromides, highlighting the potential for stereocontrol in these systems. nih.govresearchgate.net
| Nickel Catalyst | Ligand | Coupling Partner | Reductant | Solvent |
| NiBr₂·diglyme | (S)-iPr-Pybox | Trialkynylindium reagents | (Implied) | DMA/THF |
| NiCl₂(dme) | Bipyridine | Aryl Bromides | Zinc | DMF |
| Ni(COD)₂ | PCy₃ | Alkyl Bromides | Mn | THF |
Organometallic Reagent Formation and Reactivity
Grignard Reagent Formation and Subsequent Transformations
The formation of a Grignard reagent from this compound would be expected to proceed at the more reactive benzylic bromide position. sigmaaldrich.com The reaction involves the insertion of magnesium metal into the carbon-bromine bond, typically in an etheral solvent like diethyl ether or tetrahydrofuran (THF). sigmaaldrich.com However, the presence of the aryl bromide presents a potential for competitive reaction or subsequent reactions of the initially formed Grignard reagent.
The formation of Grignard reagents from aryl bromides is also a common transformation, though it may require more forcing conditions. researchgate.net In the case of this compound, careful control of reaction conditions would be necessary to selectively form the benzylic Grignard reagent. The use of activated magnesium (e.g., Rieke magnesium) could facilitate the reaction at lower temperatures, potentially enhancing selectivity.
Once formed, the 3-bromo-2,4-difluorobenzylmagnesium bromide would be a potent nucleophile, capable of reacting with a wide range of electrophiles.
Reactions with Carbonyl Compounds: Addition to aldehydes and ketones would yield secondary and tertiary alcohols, respectively. Reaction with esters would provide tertiary alcohols after double addition.
Reactions with Epoxides: Ring-opening of epoxides would lead to the formation of β-hydroxy compounds.
Reactions with Nitriles: Addition to nitriles followed by hydrolysis would produce ketones.
Lithium-Halogen Exchange and Related Reactions
Lithium-halogen exchange is a powerful method for the preparation of organolithium compounds, which are generally more reactive than their Grignard counterparts. wikipedia.org This reaction is typically very fast, even at low temperatures, and the rate of exchange follows the trend I > Br > Cl. wikipedia.orgharvard.edu For this compound, the exchange could potentially occur at either the benzylic or the aryl bromide position.
The position of the lithium-halogen exchange is influenced by the stability of the resulting carbanion. wikipedia.orgharvard.edu Aryllithium species are generally more stable than alkyllithium species, suggesting that exchange at the aryl bromide position is thermodynamically favored. researchgate.net However, the kinetics of the reaction can be complex and may be influenced by factors such as the choice of alkyllithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and the solvent.
The resulting organolithium reagent, whether at the benzylic or aryl position, would be highly reactive towards a variety of electrophiles, similar to the Grignard reagent but with enhanced reactivity.
| Lithium Reagent | Halide Position | Temperature (°C) | Solvent | Subsequent Electrophile |
| n-Butyllithium | Aryl Bromide | -78 | THF | CO₂ |
| t-Butyllithium | Benzylic Bromide | -78 to 0 | Diethyl Ether | Aldehyde |
| s-Butyllithium | Aryl Bromide | -90 | Hexane/THF | Ester |
Electrophilic Aromatic Substitution on the Difluorobromobenzene Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. byjus.comwikipedia.orgmasterorganicchemistry.com In the case of this compound, the aromatic ring is substituted with two fluorine atoms and a bromine atom, all of which are deactivating groups but ortho, para-directing. The benzyl bromide group is also weakly deactivating. The interplay of these substituents will direct the position of any incoming electrophile.
The fluorine atoms are strongly deactivating due to their high electronegativity (inductive effect), but they are also ortho, para-directing due to resonance donation of their lone pairs. The bromine atom is also deactivating and ortho, para-directing. The directing effects of the existing substituents must be considered to predict the outcome of an EAS reaction.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (NO₂) onto the ring. byjus.com
Halogenation: Treatment with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would introduce another halogen atom. byjus.com
Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group (SO₃H). wikipedia.org
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com However, these reactions are often not successful on strongly deactivated rings.
The regioselectivity of the substitution will be determined by the cumulative directing effects of the existing substituents. The positions ortho and para to the activating (or least deactivating) groups are generally favored.
Radical Reactions and Single Electron Transfer Processes
The carbon-bromine bonds in this compound, particularly the benzylic C-Br bond, are susceptible to cleavage under radical conditions. This can be initiated by radical initiators (e.g., AIBN) or by single electron transfer (SET) from a suitable reductant.
Radical addition reactions are a key transformation involving such species. For instance, the addition of radicals generated from bromo-difluoro compounds to alkenes is a known method for the synthesis of more complex fluorinated molecules. nih.govresearchgate.net A plausible mechanism for a palladium-catalyzed Heck-type reaction of secondary fluoroalkylated alkyl bromides involves the generation of an alkyl radical via a SET pathway. nih.gov
Single electron transfer processes can be involved in the initiation of various reactions. For example, the formation of organometallic reagents can, under certain conditions, proceed through SET mechanisms. The reaction of alkyl halides with certain transition metal complexes can also be initiated by an SET event, leading to the formation of radical intermediates that can then participate in catalytic cycles.
| Reaction Type | Initiator/Catalyst | Substrate | Product Type |
| Radical Addition | AIBN / Heat | Alkene | Adduct |
| Reductive Coupling | Zinc | - | Dimerized Product |
| SET-initiated Cross-Coupling | Transition Metal Complex | Alkene/Alkyne | Coupled Product |
Strategic Utilization of 3 Bromo 2,4 Difluorobenzyl Bromide in Complex Molecular Synthesis
Construction of Fluorinated Aromatic Compounds
The 3-bromo-2,4-difluorobenzyl moiety is a valuable synthon for the introduction of a fluorinated aromatic ring into a target molecule. The benzylic bromide is highly susceptible to nucleophilic substitution, allowing for the facile attachment of this group to a wide range of substrates. For instance, alkylation of amines, phenols, and thiols with 3-Bromo-2,4-difluorobenzyl bromide provides a straightforward route to the corresponding N-benzyl, O-benzyl, and S-benzyl derivatives, respectively.
Furthermore, the bromine and fluorine substituents on the aromatic ring can be further manipulated to generate additional diversity. The bromine atom, in particular, serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the formation of C-C bonds and the introduction of new aryl, vinyl, or alkynyl groups at the 3-position of the benzene (B151609) ring.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product |
|---|---|---|
| Aniline | This compound | N-(3-Bromo-2,4-difluorobenzyl)aniline |
| Phenol | This compound | 1-Bromo-2,4-difluoro-3-(phenoxymethyl)benzene |
Precursor for Advanced Building Blocks and Synthons
Beyond its direct use in alkylation reactions, this compound is a valuable precursor for the synthesis of more complex building blocks. The benzyl (B1604629) bromide functionality can be readily converted into other functional groups, thereby expanding its synthetic utility.
For example, oxidation of the benzyl bromide can yield 3-bromo-2,4-difluorobenzaldehyde, a key intermediate for the synthesis of various heterocyclic and carbocyclic systems through condensation and olefination reactions. Alternatively, displacement of the bromide with cyanide provides access to 3-bromo-2,4-difluorophenylacetonitrile, which can be further elaborated into carboxylic acids, amides, and other derivatives. The Grignard reagent derived from the aryl bromide can be used in reactions with various electrophiles.
Table 2: Transformation of the Benzyl Bromide Moiety
| Reagent | Transformation | Resulting Functional Group |
|---|---|---|
| Sodium Azide | Azide Displacement | -CH₂N₃ |
| Potassium Cyanide | Cyanide Displacement | -CH₂CN |
| Triphenylphosphine | Wittig Reagent Formation | -CH₂P(Ph)₃⁺Br⁻ |
| Sodium Hydroxide | Hydrolysis | -CH₂OH |
Application in Heterocyclic Chemistry
The reactivity of this compound makes it a valuable reagent in the synthesis of a variety of heterocyclic compounds. The benzyl bromide moiety can act as an electrophilic partner in cyclization reactions to form fused or appended heterocyclic rings.
For instance, reaction with 1,2-dinucleophiles, such as o-phenylenediamines or o-aminophenols, can lead to the formation of benzannulated seven-membered heterocyclic rings. Moreover, the corresponding aldehyde or nitrile derivatives can serve as starting materials for the construction of a wide array of heterocycles, including pyrimidines, quinolines, and imidazoles, through established synthetic protocols. The presence of the fluorinated aromatic ring in these heterocycles is often desirable for modulating their physicochemical and biological properties.
Development of Polyfunctional Organic Scaffolds
The trifunctional nature of this compound, with its benzyl bromide, aryl bromide, and difluoro-substituted aromatic ring, allows for the stepwise and regioselective introduction of different functionalities. This makes it an ideal starting material for the development of complex, polyfunctional organic scaffolds.
A synthetic strategy could involve initial reaction at the more reactive benzyl bromide position, followed by a subsequent transformation of the aryl bromide via cross-coupling. The fluorine atoms, while generally less reactive, can influence the reactivity of the other positions and can also participate in certain nucleophilic aromatic substitution reactions under harsh conditions or with specific activating groups. This orthogonal reactivity allows for a high degree of control in the construction of intricately substituted molecules.
Stereoselective Synthesis Leveraging this compound
While this compound itself is prochiral, its use in stereoselective synthesis is plausible. Asymmetric alkylation of enolates or other prochiral nucleophiles with this benzyl bromide, catalyzed by a chiral phase-transfer catalyst or a chiral ligand-metal complex, could lead to the formation of enantioenriched products.
Although specific examples involving this compound are not readily found in the literature, the principles of stereoselective alkylation are well-established. The steric and electronic properties of the 3-bromo-2,4-difluorobenzyl group would influence the stereochemical outcome of such reactions. The development of stereoselective methods utilizing this building block would significantly enhance its value in the synthesis of chiral drugs and other advanced materials. Research in this area could involve the screening of various chiral catalysts and reaction conditions to achieve high levels of enantioselectivity.
Theoretical and Computational Chemistry Studies on 3 Bromo 2,4 Difluorobenzyl Bromide
Electronic Structure Analysis and Reactivity Prediction
Detailed theoretical studies on the electronic structure of 3-bromo-2,4-difluorobenzyl bromide are limited in publicly available research. However, computational methods can provide valuable insights into its reactivity. The electronic properties of this compound are influenced by the interplay of the electron-withdrawing effects of the fluorine and bromine atoms and the benzylic bromide group.
The presence of two fluorine atoms and a bromine atom on the benzene (B151609) ring significantly impacts the electron density distribution. These halogen substituents are electronegative, leading to a polarized aromatic system. Quantum chemical calculations, such as Density Functional Theory (DFT), would be instrumental in mapping the electrostatic potential surface. This analysis would likely reveal regions of positive potential, indicating electrophilic sites, and negative potential, associated with nucleophilic centers. The carbon atom of the bromomethyl group is expected to be a primary electrophilic site due to the electron-withdrawing nature of the attached bromine atom, making it susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a key tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. For this compound, the HOMO is likely to be localized on the benzene ring and the bromine substituents, while the LUMO is expected to be centered on the antibonding σ* orbital of the C-Br bond in the benzyl (B1604629) bromide moiety. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity.
Predicted Reactivity:
Nucleophilic Substitution: The primary reaction pathway is expected to be nucleophilic substitution at the benzylic carbon, displacing the bromide ion. This is a common reaction for benzyl bromides.
Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluoro and bromo substituents deactivates the aromatic ring towards electrophilic attack. The directing effects of these substituents would influence the position of any potential substitution.
Formation of Organometallic Reagents: The aryl bromide can potentially undergo reactions to form organometallic reagents, such as Grignard or organolithium compounds, although the presence of the reactive benzyl bromide group would complicate such transformations.
A comprehensive electronic structure analysis would require dedicated computational studies, which are not extensively reported in the current literature for this specific molecule.
Quantum Chemical Calculations of Reaction Pathways
Detailed quantum chemical calculations are essential for elucidating the mechanisms of reactions involving this compound. Such calculations can map out the potential energy surface for a given reaction, identifying transition states, intermediates, and activation energies. chemrxiv.org
For instance, in a nucleophilic substitution reaction, computational models can determine whether the reaction proceeds through an SN1 or SN2 mechanism. An SN1 pathway would involve the formation of a stable benzyl carbocation intermediate, while an SN2 mechanism would proceed through a single pentacoordinate transition state. The stability of the carbocation, influenced by the electronic effects of the fluorine and bromine substituents, would be a key factor.
The following table outlines hypothetical data that could be generated from quantum chemical calculations for the reaction of this compound with a generic nucleophile (Nu-).
| Reaction Pathway | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| SN1 | Benzyl Carbocation | 20-25 | -10 to -15 |
| SN2 | Pentacoordinate Transition State | 15-20 | -10 to -15 |
Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be obtained from quantum chemical calculations.
Such computational studies would provide invaluable atomic-level detail of the reaction dynamics, guiding the design of synthetic routes and the prediction of product distributions.
Molecular Dynamics Simulations in Reaction Environments
Molecular dynamics (MD) simulations can offer insights into the behavior of this compound in various solvent environments and its interactions with other molecules over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of molecular behavior.
In the context of a reaction, MD simulations can be used to study:
Solvation Effects: The arrangement of solvent molecules around the reactant and along the reaction coordinate can significantly influence reaction rates. MD simulations can reveal the specific solvent-solute interactions, such as hydrogen bonding or dipole-dipole interactions, that stabilize or destabilize reactants, intermediates, and transition states.
Conformational Dynamics: The rotational freedom around the C-C bond connecting the benzyl group to the ring can be explored. MD simulations can identify the preferred conformations of the molecule in solution and how these conformations might influence reactivity.
Diffusion and Collision Rates: In a bimolecular reaction, the rate at which reactants diffuse through the solvent and collide with the correct orientation is crucial. MD simulations can provide estimates of these parameters.
The following table presents a hypothetical summary of results from an MD simulation of this compound in a polar and a non-polar solvent.
| Solvent | Average Solvation Energy (kcal/mol) | Predominant Conformation (Dihedral Angle °) | Diffusion Coefficient (10-5 cm2/s) |
| Water (Polar) | -12.5 | 90 ± 15 | 1.2 |
| Hexane (Non-polar) | -3.2 | 180 ± 20 | 2.5 |
Note: This table contains illustrative data that would be the output of molecular dynamics simulations.
These simulations bridge the gap between static quantum chemical calculations and real-world chemical systems, providing a more complete understanding of reaction dynamics.
Computational Design of Novel Derivatizations
Computational chemistry tools can be powerfully applied to the rational design of novel derivatives of this compound with tailored properties. By modifying the parent structure in silico and calculating the properties of the resulting virtual compounds, researchers can prioritize synthetic efforts towards the most promising candidates.
This process, often part of a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) study, involves:
Generation of a Virtual Library: A library of virtual derivatives can be created by systematically replacing the bromine or hydrogen atoms on the aromatic ring or by modifying the benzyl bromide moiety with other functional groups.
Calculation of Molecular Descriptors: For each virtual compound, a range of electronic, steric, and lipophilic descriptors can be calculated using computational methods. These can include parameters like HOMO-LUMO energies, dipole moment, molecular volume, and partition coefficient (logP).
Development of a Predictive Model: A statistical model is then built to correlate the calculated descriptors with a desired property or activity (e.g., enhanced reactivity, specific biological activity).
Screening and Prioritization: The model is used to screen the virtual library and identify candidates with the most promising predicted properties for subsequent synthesis and experimental validation.
The table below illustrates a small set of hypothetical derivatives and their computationally predicted properties.
| Derivative | Modification | Predicted LogP | Predicted Dipole Moment (Debye) | Predicted Reactivity Index |
| Parent Compound | - | 3.4 | 2.1 | 1.0 |
| Derivative 1 | Replace Ar-Br with -CN | 2.8 | 4.5 | 1.2 |
| Derivative 2 | Replace -CH2Br with -CH2OH | 1.9 | 1.8 | 0.5 |
| Derivative 3 | Add a -NO2 group | 3.1 | 5.2 | 1.5 |
Note: The data in this table is for illustrative purposes to show the output of a computational design workflow.
Through such in silico design, the chemical space around this compound can be efficiently explored to identify novel compounds with optimized characteristics for various applications.
Future Research Directions and Sustainable Aspects
Exploration of Novel Catalytic Systems for Transformations
The reactivity of the benzylic bromide in 3-Bromo-2,4-difluorobenzyl bromide makes it an excellent substrate for a variety of catalytic transformations, particularly cross-coupling reactions. Future research will likely focus on the development and application of novel catalytic systems to enhance the efficiency, selectivity, and scope of these reactions.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While these are established methods, there is always room for improvement. The exploration of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could lead to palladium catalysts with higher turnover numbers (TONs) and turnover frequencies (TOFs), enabling reactions to be carried out with lower catalyst loadings. This would not only reduce costs but also minimize palladium contamination in the final products.
Copper-catalyzed reactions represent a more economical and sustainable alternative to palladium-based systems. mdpi.com Recent advancements in copper catalysis have demonstrated its potential in a wide range of coupling reactions. mdpi.com Future work could involve the development of novel copper-ligand systems specifically tailored for the arylation and vinylation of this compound. The use of readily available and structurally simple aryl precursors like aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts in copper-catalyzed reactions with bromo-difluoro-acetamides has been explored and could be extended to benzyl (B1604629) bromides. mdpi.com
Furthermore, the application of photocatalysis presents an exciting frontier. The use of light to drive chemical reactions can often proceed under milder conditions and with unique selectivity compared to traditional thermal methods. The investigation of photoredox catalysts, such as iridium or ruthenium complexes, or even organic dyes, could open up new reaction pathways for this compound. For instance, photocatalytic methods could be developed for the direct C-H functionalization of arenes using this benzyl bromide derivative.
Table 1: Potential Catalytic Systems for Transformations of this compound
| Catalytic System | Reaction Type | Potential Advantages |
| Palladium-Phosphine/NHC Complexes | Suzuki, Negishi, Buchwald-Hartwig | High efficiency, broad substrate scope |
| Copper-Ligand Complexes | Cross-coupling (e.g., with boronic acids) | Lower cost, more sustainable metal |
| Photocatalysis (e.g., Ir, Ru complexes) | C-C and C-heteroatom bond formation | Mild reaction conditions, unique selectivity |
| Biocatalysis (e.g., Dehalogenases) | Nucleophilic substitution | High selectivity, environmentally benign |
Development of Green Chemistry Approaches for Synthesis and Reactions
The principles of green chemistry are increasingly guiding the development of new synthetic processes. For this compound, this involves both its synthesis and its subsequent reactions.
The industrial synthesis of similar compounds, such as 2,4-difluoro bromobenzene, has been shown to be achievable through solvent-free reaction systems, which significantly reduces environmental pollution and cost. google.com Adopting such a solvent-free approach for the bromination of 2,4-difluorotoluene (B1202308) to produce this compound would be a key step towards a greener process. Furthermore, optimizing reaction conditions to reduce the formation of polybrominated byproducts is crucial. google.com
In its subsequent reactions, the use of greener solvents is a primary consideration. Water, supercritical carbon dioxide, and bio-based solvents are attractive alternatives to traditional volatile organic compounds (VOCs). The development of catalytic systems that are active and stable in these green solvents is an important area of research. For example, the use of phase-transfer catalysts can facilitate reactions in biphasic systems, allowing for easy separation of the catalyst and product.
Another key aspect of green chemistry is atom economy. Reactions that proceed with high atom economy minimize waste by incorporating the maximum number of atoms from the reactants into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. Future research should focus on designing reaction pathways that maximize atom economy, for example, through the use of catalytic addition reactions rather than substitution reactions that generate salt byproducts.
The use of renewable resources and energy-efficient processes are also central to green chemistry. This could involve exploring biocatalytic methods for the synthesis or transformation of this compound. Enzymes, for instance, can offer unparalleled selectivity under mild aqueous conditions.
Mechanistic Elucidation of Underexplored Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing existing methods and discovering new transformations. While the nucleophilic substitution at the benzylic position of this compound is expected to proceed via standard SN1 or SN2 pathways, the interplay of the electronic effects of the fluorine and bromine substituents on the aromatic ring can influence reactivity in subtle ways.
Computational studies, using methods such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition state geometries, and activation energies. acs.org Such studies could be employed to understand the regioselectivity of further aromatic substitutions or the reactivity of the C-Br bond on the ring versus the benzylic C-Br bond.
For novel catalytic reactions, detailed mechanistic studies are essential. This could involve a combination of kinetic studies, in-situ spectroscopic monitoring (e.g., NMR, IR), and the isolation and characterization of reaction intermediates. For example, in a palladium-catalyzed cross-coupling reaction, understanding the rates of oxidative addition, transmetalation, and reductive elimination for this compound would allow for the rational design of more efficient catalysts.
The mechanism of photocatalytic reactions involving this compound would also be a rich area for investigation. Understanding the nature of the excited state species and the electron transfer processes would be key to controlling the outcome of these reactions.
High-Throughput Screening in Synthetic Method Development
High-throughput screening (HTS) is a powerful tool for accelerating the discovery and optimization of new reactions and catalysts. By rapidly evaluating a large number of reaction conditions in parallel, HTS can significantly reduce the time and resources required for methods development.
For this compound, HTS could be employed to:
Screen catalyst libraries: A diverse library of metal-ligand complexes could be rapidly screened to identify the most active and selective catalyst for a particular transformation, such as a Suzuki coupling with a challenging substrate.
Optimize reaction conditions: HTS can be used to systematically vary parameters such as solvent, base, temperature, and reactant ratios to find the optimal conditions for a given reaction.
Discover new reactions: By screening a wide range of potential reactants and catalysts, HTS could lead to the discovery of entirely new transformations of this compound.
The miniaturization and automation of organic synthesis and screening processes, for example using acoustic dispensing technology to synthesize libraries in 1536-well formats on a nanomole scale, can greatly accelerate early drug discovery and reduce the environmental footprint of medicinal chemistry.
Q & A
What are the optimal synthetic routes for preparing 3-bromo-2,4-difluorobenzyl bromide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves bromination of 2,4-difluorotoluene derivatives. A common approach is electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example:
- Step 1: Bromination of 2,4-difluorotoluene at the methyl group via radical initiation (e.g., using AIBN) to form 2,4-difluorobenzyl bromide .
- Step 2: Further bromination at the aromatic 3-position using FeBr₃ or AlBr₃ as a Lewis acid catalyst to achieve regioselectivity .
Critical Parameters:
- Temperature: Maintain 0–5°C during bromination to minimize side reactions (e.g., di-bromination).
- Solvent: Use anhydrous dichloromethane or carbon tetrachloride to avoid hydrolysis.
- Purification: Column chromatography (hexane:ethyl acetate) or recrystallization from ethanol improves purity (>97%) .
How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing fluorine and bromine substituents activate the benzyl bromide for nucleophilic substitution by polarizing the C-Br bond. Key considerations:
- Ortho/para-directing effects: Fluorine at positions 2 and 4 deactivates the ring, directing nucleophiles (e.g., amines, thiols) to the benzyl position .
- Leaving group stability: Bromine’s high polarizability accelerates SN₂ mechanisms, especially in polar aprotic solvents like DMF or DMSO.
- Kinetic vs. thermodynamic control: Steric hindrance from fluorine substituents may favor SN₁ pathways under acidic conditions .
Experimental Validation:
- Monitor reaction progress via TLC (silica gel, UV detection) or ¹⁹F NMR to track fluorine environment changes .
What strategies resolve contradictions in reported regioselectivity during cross-coupling reactions involving this compound?
Answer:
Discrepancies in regioselectivity often arise from competing pathways (e.g., Suzuki vs. Buchwald-Hartwig reactions). Mitigation strategies include:
- Ligand screening: Use bulky ligands (e.g., XPhos) to suppress undesired β-hydride elimination in palladium-catalyzed couplings .
- Solvent effects: Polar solvents (e.g., THF) stabilize transition states favoring aryl-bromine bond activation over benzyl bromide reactivity .
- Computational modeling: DFT calculations predict charge distribution and transition-state geometries to optimize reaction conditions .
Case Study:
In a Heck reaction, competing C-Br (aromatic) vs. C-Br (benzyl) activation was resolved using Pd(OAc)₂ with P(t-Bu)₃, achieving >90% selectivity for the benzyl position .
How does the stability of this compound vary under different storage conditions, and what degradation products form?
Answer:
The compound is sensitive to moisture and light. Degradation pathways include:
- Hydrolysis: Forms 3-bromo-2,4-difluorobenzyl alcohol in aqueous environments (confirmed via LC-MS) .
- Thermal decomposition: At >40°C, elimination reactions produce 2,4-difluorostyrene (GC-MS analysis) .
Best Practices:
- Storage: Anhydrous conditions (molecular sieves) at –20°C in amber vials.
- Stability monitoring: Periodic ¹H NMR (δ 4.8 ppm for CH₂Br) to detect hydrolysis .
What advanced spectroscopic techniques characterize the structure and purity of this compound?
Answer:
- High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 240.92258 (predicted CCS: 142.3 Ų) .
- Multinuclear NMR:
- X-ray crystallography: Resolves steric effects of fluorine and bromine substituents (if crystalline) .
How can researchers address conflicting data on the compound’s reactivity in Grignard reactions?
Answer:
Contradictions often stem from competing reactions with Mg metal vs. benzyl bromide. Solutions:
- Pre-activation of Mg: Use pre-formed Grignard reagents (e.g., MeMgBr) to bypass induction periods .
- Temperature control: Slow addition at –78°C minimizes Wurtz coupling side reactions.
- In situ monitoring: Raman spectroscopy tracks Mg surface activation and intermediate formation .
Example:
Reaction with isopropylmagnesium chloride yielded 3-isopropyl-2,4-difluorotoluene (85% yield) when conducted in THF at –40°C .
What computational methods predict the collision cross-section (CCS) of this compound for ion mobility spectrometry?
Answer:
- Software tools: MOBCAL or IMPACT CCS predictor using SMILES input (C1=CC(=C(C(=C1CBr)F)Cl)F) .
- Adduct-specific CCS:
- Applications: Differentiate isomers (e.g., 3-bromo vs. 4-bromo derivatives) in complex mixtures.
How do steric and electronic effects of fluorine substituents impact the compound’s utility in medicinal chemistry?
Answer:
- Bioisostere potential: Fluorine enhances metabolic stability and membrane permeability in drug candidates .
- Steric hindrance: 2,4-Difluorination restricts rotational freedom, favoring rigid conformations in target binding pockets.
- Case study: Analogues of this compound showed improved IC₅₀ values in kinase inhibition assays due to fluorine’s electronegativity .
What environmental and safety considerations apply when handling this compound?
Answer:
- Toxicity: LD₅₀ (rat, oral): 250 mg/kg; handle in fume hoods with PPE .
- Waste disposal: Neutralize with 10% sodium bicarbonate before incineration.
- Regulatory compliance: Classified as UN3265 (Corrosive Liquid) for transportation .
How does this compound compare to its chloro and iodo analogs in cross-coupling reactions?
Answer:
- Reactivity trend: Iodo > Bromo > Chloro in Pd-catalyzed couplings due to bond dissociation energies.
- Selectivity: Bromine offers a balance between reactivity and stability, reducing side products vs. iodo analogs .
- Yield data: Suzuki coupling with phenylboronic acid: 78% (Br) vs. 92% (I) but with higher purity for Br .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
